4-甲氧基-2-丙氧基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

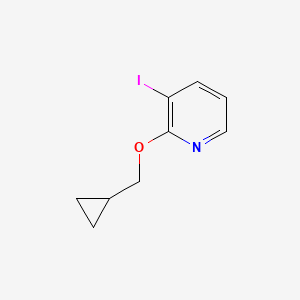

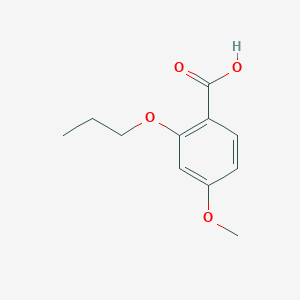

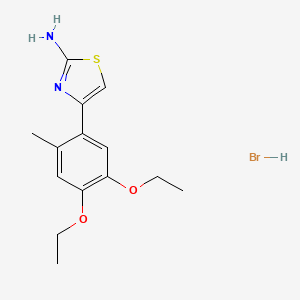

4-Methoxy-2-propoxybenzoic acid is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 . It is a powder in physical form .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-propoxybenzoic acid consists of a benzene ring substituted with a methoxy group (-OCH3), a propoxy group (-OCH2CH2CH3), and a carboxylic acid group (-COOH) .Physical and Chemical Properties Analysis

4-Methoxy-2-propoxybenzoic acid is a powder in physical form . It has a molecular weight of 210.23 .科学研究应用

1. 合成寡核苷酸

4-甲氧基-2-丙氧基苯甲酸,或类似结构的化合物,被用于合成寡核苷酸。它有助于保护核苷的外环氨基,并在酸性条件下表现出稳定性,有利于通过磷酸三酯途径在固相支持上合成寡核苷酸(Mishra & Misra, 1986)。

2. 风味分子的封装和控制释放

对4-羟基-3-甲氧基苯甲酸进行的研究,这是一种类似于4-甲氧基-2-丙氧基苯甲酸的化合物,已应用于食品科学中。它成功地插层到层状双氢氧化物(LDH)中,形成纳米杂化物,用于食品产品中风味的控制释放(Hong, Oh, & Choy, 2008)。

3. 振动和表面增强拉曼光谱

香草酸,与4-甲氧基-2-丙氧基苯甲酸在化学上相似,已经通过振动和表面增强拉曼光谱进行了研究。这些研究具有潜在的分析应用,可用于检测皮摩尔浓度下的香草酸,表明了分析类似化合物的方法(Clavijo, Menendez, & Aroca, 2008)。

4. 微生物学中的生物降解研究

对假单胞菌普氏氏菌的研究表明其能够代谢与4-甲氧基-2-丙氧基苯甲酸结构相似的化合物。这项研究对于理解复杂有机化合物的微生物降解至关重要(Donnelly & Dagley, 1980)。

5. 抗氧化活性中的作用

对各种酚酸的抗氧化性质进行了调查,包括那些与4-甲氧基-2-丙氧基苯甲酸在结构上相关的化合物。这些研究在食品科学和药理学中具有重要意义,有助于了解各种化合物的抗氧化潜力(Chung & Shin, 2007)。

作用机制

Mode of Action

It is known that the compound features a benzene ring substituted with a methoxy group and a carboxylic acid . This specific arrangement significantly affects the electron distribution over the molecule, rendering it an electron-rich compound. The electron-donating methoxy group enhances the nucleophilicity of the benzene ring, making it particularly reactive towards electrophilic substitution reactions .

Biochemical Pathways

The enhanced electron density of the compound facilitates a diverse range of chemical modifications, including halogenation, nitration, and sulfonation, broadening the compound’s utility in organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-2-propoxybenzoic acid. It is generally recommended that the compound be stored in a cool, dry place, away from direct sunlight and moisture, as exposure to these elements can degrade the compound and affect its efficacy .

生化分析

Biochemical Properties

4-Methoxy-2-propoxybenzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as heme oxygenase (HO1) and myeloperoxidase (MPO), influencing their activities . The compound’s interaction with these enzymes suggests its potential role in modulating oxidative stress and inflammatory responses. Additionally, 4-Methoxy-2-propoxybenzoic acid may interact with other biomolecules, affecting their function and stability.

Cellular Effects

The effects of 4-Methoxy-2-propoxybenzoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6, thereby impacting inflammatory responses . Furthermore, 4-Methoxy-2-propoxybenzoic acid affects lipid metabolism by altering the levels of total cholesterol, triglycerides, free fatty acids, and phospholipids in cells .

Molecular Mechanism

At the molecular level, 4-Methoxy-2-propoxybenzoic acid exerts its effects through various mechanisms. It binds to specific enzymes and proteins, modulating their activities. For example, the compound has been shown to inhibit the activity of heme oxygenase (HO1) while enhancing the activity of myeloperoxidase (MPO) . These interactions lead to changes in oxidative stress levels and inflammatory responses. Additionally, 4-Methoxy-2-propoxybenzoic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 4-Methoxy-2-propoxybenzoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions. Its effects on cellular function may vary over time, with prolonged exposure leading to changes in gene expression and cellular metabolism . Studies have also shown that the compound can degrade over time, potentially affecting its efficacy and potency.

Dosage Effects in Animal Models

The effects of 4-Methoxy-2-propoxybenzoic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and alterations in lipid metabolism . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

4-Methoxy-2-propoxybenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its metabolism. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . Additionally, 4-Methoxy-2-propoxybenzoic acid can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Methoxy-2-propoxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, facilitated by transporters such as organic anion transporters . Once inside the cell, 4-Methoxy-2-propoxybenzoic acid may bind to intracellular proteins, influencing its localization and accumulation.

Subcellular Localization

4-Methoxy-2-propoxybenzoic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, modulating their activities and influencing cellular processes.

属性

IUPAC Name |

4-methoxy-2-propoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-6-15-10-7-8(14-2)4-5-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQXIGUSUAIWIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541187 |

Source

|

| Record name | 4-Methoxy-2-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87359-70-4 |

Source

|

| Record name | 4-Methoxy-2-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)

![4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane](/img/structure/B1356587.png)